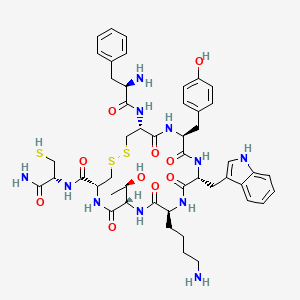

Nendratareotide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2251119-65-8 |

|---|---|

Molecular Formula |

C48H63N11O10S3 |

Molecular Weight |

1050.3 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C48H63N11O10S3/c1-26(60)40-48(69)58-39(47(68)56-37(23-70)41(51)62)25-72-71-24-38(57-42(63)32(50)19-27-9-3-2-4-10-27)46(67)54-35(20-28-14-16-30(61)17-15-28)44(65)55-36(21-29-22-52-33-12-6-5-11-31(29)33)45(66)53-34(43(64)59-40)13-7-8-18-49/h2-6,9-12,14-17,22,26,32,34-40,52,60-61,70H,7-8,13,18-21,23-25,49-50H2,1H3,(H2,51,62)(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t26-,32-,34+,35+,36-,37+,38+,39+,40+/m1/s1 |

InChI Key |

QZHOOLOXUURHNN-AQLQTPEZSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CS)C(=O)N)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CS)C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Nendratareotide Uzatansine: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nendratareotide uzatansine, also known as PEN-221, is a peptide-drug conjugate (PDC) developed by Tarveda Therapeutics. It represents a targeted therapeutic approach for tumors overexpressing the somatostatin receptor 2 (SSTR2), such as neuroendocrine tumors and small cell lung cancer.[1] This document provides a detailed overview of the structure and a plausible synthetic route for this compound uzatansine, based on available scientific literature and established chemical principles.

Chemical Structure

This compound uzatansine is composed of two key functional moieties:

-

This compound : A synthetic octapeptide analog of somatostatin, specifically a Tyr3-octreotate. This peptide component serves as the targeting ligand, binding with high affinity to SSTR2.

-

Uzatansine (DM1) : A potent maytansinoid cytotoxic agent. DM1, a derivative of maytansine, acts as a microtubule inhibitor, inducing cell cycle arrest and apoptosis.

These two components are connected via a cleavable linker, which is designed to be stable in circulation and release the cytotoxic payload upon internalization into the target tumor cells. The molecular formula of this compound uzatansine is C₈₃H₁₀₉ClN₁₄O₂₀S₄.[2]

Proposed Synthesis Overview

The synthesis of this compound uzatansine can be conceptually divided into three main stages:

-

Synthesis of the this compound Peptide : This is typically achieved through solid-phase peptide synthesis (SPPS).

-

Modification of Uzatansine (DM1) : Preparation of a DM1 derivative suitable for conjugation.

-

Conjugation of this compound and Uzatansine : The peptide and the cytotoxic payload are covalently linked.

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound uzatansine is not available, the following sections outline a detailed, scientifically grounded methodology based on established techniques for peptide synthesis and bioconjugation.

Experimental Protocols

Synthesis of this compound (Tyr3-Octreotate)

The this compound peptide is an analog of octreotide. Its synthesis can be accomplished using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Phe, Fmoc-Cys(Trt), Fmoc-Tyr(tBu), Fmoc-D-Trp(Boc), Fmoc-Lys(Boc), Fmoc-Thr(tBu))

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Diisopropyl ether

-

Iodine

-

Methanol

Protocol:

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Thr(tBu)-OH) to the resin. Dissolve Fmoc-Thr(tBu)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF and add to the resin. Agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, and Fmoc-D-Phe-OH.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water/EDT (95:2.5:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diisopropyl ether. Centrifuge and wash the peptide pellet with cold ether.

-

Cyclization (Disulfide Bond Formation): Dissolve the linear peptide in a dilute solution of methanol. Add a solution of iodine in methanol dropwise until a persistent yellow color is observed. Stir for 1-2 hours. Quench the excess iodine with a solution of ascorbic acid.

-

Purification: Purify the crude cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the this compound peptide using mass spectrometry and analytical HPLC.

Preparation of DM1-Linker Intermediate

Uzatansine (DM1) needs to be functionalized with a linker to enable conjugation to the peptide. A common strategy involves using a heterobifunctional linker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). However, for conjugation to a lysine residue, a linker with an NHS ester at one end and another reactive group for the DM1 thiol is required. For the purpose of this guide, we will assume a linker strategy that results in a disulfide bond, which is a common cleavable linker.

Materials:

-

DM1 (Mertansine)

-

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Reaction Setup: Dissolve DM1 in a mixture of DCM and DMSO.

-

Linker Addition: Add SPDP (1.1 equivalents) and TEA (2 equivalents) to the DM1 solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC) or LC-MS.

-

Purification: Purify the resulting DM1-SPDP conjugate by column chromatography to yield the activated drug-linker complex.

Conjugation of this compound and Activated DM1

The final step is the conjugation of the purified this compound peptide to the activated DM1-linker complex. The conjugation is targeted to the primary amine of a lysine residue within the peptide sequence.

Materials:

-

Purified this compound

-

Purified DM1-SPDP

-

Phosphate buffered saline (PBS), pH 7.4

-

DMSO

Protocol:

-

Peptide Solution: Dissolve the this compound peptide in PBS.

-

Drug-Linker Addition: Dissolve the DM1-SPDP in a small amount of DMSO and add it to the peptide solution (typically in a 1.5 to 3-fold molar excess).

-

Conjugation Reaction: Gently agitate the reaction mixture at room temperature for 4-8 hours.

-

Purification of the Conjugate: Purify the this compound uzatansine conjugate using RP-HPLC to remove unreacted peptide, free drug-linker, and other impurities.

-

Final Characterization: Characterize the final product by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to determine purity. The drug-to-antibody ratio (in this case, drug-to-peptide ratio) can also be determined.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for the synthesis of this compound uzatansine, based on typical yields and purities for similar chemical processes.

| Parameter | Value | Method of Analysis |

| This compound Synthesis | ||

| Crude Peptide Yield | 60-70% | Gravimetric |

| Purity after RP-HPLC | >98% | Analytical HPLC |

| Molecular Weight | Confirmed | Mass Spectrometry |

| DM1-Linker Synthesis | ||

| Yield | 75-85% | Gravimetric |

| Purity | >95% | HPLC, NMR |

| Conjugation | ||

| Conjugation Efficiency | 80-90% | HPLC |

| Final Product Purity | >99% | Analytical HPLC |

| Drug-to-Peptide Ratio | ~1 | Mass Spectrometry |

Visualizations

This compound Uzatansine Synthesis Workflow

Caption: A flowchart illustrating the major stages in the synthesis of this compound uzatansine.

This compound Uzatansine Mechanism of Action

Caption: Signaling pathway for the mechanism of action of this compound uzatansine.

References

Preclinical studies of Nendratareotide in neuroendocrine tumors

An In-Depth Technical Guide to the Preclinical Studies of Nendratareotide in Neuroendocrine Tumors

Introduction

This compound uzatansine (formerly PEN-221) is a peptide-drug conjugate (PDC) being investigated for the treatment of neuroendocrine tumors (NETs).[1][2] It is composed of a somatostatin analog peptide that targets somatostatin receptor 2 (SSTR2) and the cytotoxic microtubule inhibitor mertansine (DM1).[2] Many neuroendocrine tumors overexpress SSTR2, making it a promising target for directed therapies.[1][3][4][5] this compound is designed to selectively deliver its cytotoxic payload to tumor cells that express SSTR2, thereby minimizing off-target toxicity.[1]

Mechanism of Action

The therapeutic strategy of this compound is based on the specific binding of its somatostatin analog component to SSTR2 on the surface of neuroendocrine tumor cells.[1][6] Upon binding, the PDC-receptor complex is internalized by the cell. Subsequently, the cytotoxic payload, mertansine, is released within the cell, where it disrupts microtubule assembly, leading to cell cycle arrest and apoptosis.

Somatostatin receptors, including SSTR2, are G protein-coupled receptors that, upon activation by their natural ligand somatostatin or synthetic analogs, can trigger several intracellular signaling pathways that inhibit cell proliferation and hormone secretion, and can induce apoptosis.[3][4][7]

SSTR2 Signaling Pathway

The binding of a ligand to SSTR2 can initiate a cascade of intracellular events. These pathways often involve the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[4] Furthermore, SSTR2 activation can influence key signaling pathways in cancer, such as the PI3K/Akt and MAPK pathways, and activate phosphotyrosine phosphatases like SHP-1, which play a role in cell growth arrest.[7]

Caption: SSTR2 signaling cascade initiated by this compound.

Preclinical Models in Neuroendocrine Tumor Research

The preclinical evaluation of novel therapeutics for neuroendocrine tumors relies on a variety of models, each with its own advantages and limitations.[8][9]

-

In Vitro Models: These include established neuroendocrine tumor cell lines and primary cell cultures.[9] Cell lines are crucial for initial high-throughput screening of compounds, studying mechanisms of action, and assessing cytotoxicity. However, the number of robust and representative NET cell lines is limited.[5]

-

In Vivo Models: Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of drug candidates.[9]

-

Xenografts: These models involve the transplantation of human neuroendocrine tumor cells or patient-derived tumor tissue (patient-derived xenografts or PDXs) into immunocompromised mice.[5][8] PDX models are particularly valuable as they are thought to better recapitulate the heterogeneity and biology of the original patient tumor.[5]

-

Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors that mimic human neuroendocrine neoplasms, providing insights into tumor initiation and progression.[8]

-

Experimental Protocols

Detailed experimental protocols are fundamental to the robust preclinical assessment of this compound. Below are outlines of key experimental methodologies.

In Vitro Studies

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of this compound to SSTR2.

-

Methodology: Competitive binding assays are performed using radiolabeled somatostatin analogs (e.g., 177Lu-DOTA-TATE) and membranes from cells engineered to express SSTR2 or from SSTR2-positive tumor cell lines. Varying concentrations of this compound are used to compete for binding with the radioligand. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

-

Cell Viability and Cytotoxicity Assays:

-

Objective: To assess the cytotoxic effect of this compound on SSTR2-expressing neuroendocrine tumor cells.

-

Methodology: SSTR2-positive and SSTR2-negative (as a control) cell lines are treated with a range of concentrations of this compound. Cell viability is measured at different time points using assays such as MTT or CellTiter-Glo. The concentration of this compound that causes 50% inhibition of cell growth (IC50) is calculated.

-

-

Internalization Assays:

-

Objective: To confirm that this compound is internalized upon binding to SSTR2.

-

Methodology: A fluorescently labeled version of this compound can be used. SSTR2-expressing cells are incubated with the labeled compound, and its internalization is visualized and quantified using techniques like confocal microscopy or flow cytometry.

-

In Vivo Studies

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous or orthotopic xenografts of human neuroendocrine tumor cells or PDXs that express SSTR2.[5]

-

Pharmacokinetic (PK) Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Methodology: A single dose of this compound is administered to tumor-bearing mice. Blood samples are collected at various time points, and the concentration of the drug is measured using methods like LC-MS/MS.

-

-

Biodistribution Studies:

-

Objective: To assess the uptake and retention of this compound in the tumor and other major organs.

-

Methodology: A radiolabeled version of this compound is administered to tumor-bearing mice. At different time points, animals are euthanized, and organs of interest (tumor, liver, kidneys, etc.) are harvested. The radioactivity in each organ is measured using a gamma counter, and the uptake is expressed as a percentage of the injected dose per gram of tissue (%ID/g).

-

-

Anti-tumor Efficacy Studies:

-

Objective: To evaluate the ability of this compound to inhibit tumor growth in vivo.

-

Methodology: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives this compound at one or more dose levels and schedules, while the control group receives a vehicle. Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.

-

Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for preclinical studies of this compound.

Data Presentation

The following tables summarize hypothetical but representative quantitative data from preclinical studies of this compound and related SSTR2-targeting agents.

Table 1: In Vitro Binding Affinity and Cytotoxicity

| Cell Line | SSTR2 Expression | Binding Affinity (IC50, nM) | Cytotoxicity (IC50, nM) |

| NCI-H727 | High | 1.5 | 5.2 |

| BON-1 | Moderate | 10.8 | 25.1 |

| QGP-1 | Low | 50.3 | >100 |

| A549 | Negative | >1000 | >1000 |

Table 2: In Vivo Anti-Tumor Efficacy in NCI-H727 Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |

| Vehicle Control | N/A | +450 | 0 |

| This compound | 10 mg/kg, weekly | +50 | 89 |

| This compound | 20 mg/kg, weekly | -20 (regression) | 104 |

| Standard of Care | Varies | +200 | 56 |

Table 3: Biodistribution of Radiolabeled this compound Analog in a PDX Model (24h post-injection)

| Organ | Uptake (%ID/g ± SD) |

| Tumor | 15.2 ± 3.1 |

| Blood | 0.5 ± 0.1 |

| Liver | 2.1 ± 0.4 |

| Kidneys | 25.8 ± 4.5 |

| Spleen | 1.8 ± 0.3 |

| Muscle | 0.3 ± 0.1 |

Note: The data presented in these tables are illustrative and compiled for educational purposes based on typical findings in preclinical studies of targeted therapies. They do not represent actual data from specific studies of this compound unless cited.

Conclusion

Preclinical studies are a cornerstone in the development of targeted therapies like this compound. The available information suggests that this compound demonstrates high affinity for SSTR2 and potent anti-tumor activity in preclinical models of neuroendocrine tumors that express this receptor. The mechanism of action, involving targeted delivery of a cytotoxic agent, holds promise for improving the therapeutic window compared to traditional systemic chemotherapy. Further preclinical and clinical investigations are essential to fully delineate its safety and efficacy profile in patients with neuroendocrine tumors.[10] The successful completion of Phase 1/2 trials indicates a move towards validating its clinical utility.[11]

References

- 1. SSTR2-targeted antibody-drug conjugate News - LARVOL Sigma [sigma.larvol.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Frontiers | Role of Somatostatin Receptor in Pancreatic Neuroendocrine Tumor Development, Diagnosis, and Therapy [frontiersin.org]

- 4. cusabio.com [cusabio.com]

- 5. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy | MDPI [mdpi.com]

- 6. What are SSTR2 antagonists and how do they work? [synapse.patsnap.com]

- 7. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Models of Neuroendocrine Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]

- 10. Clinical and Preclinical Advances in Gastroenteropancreatic Neuroendocrine Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Mode of Action of Nendratareotide's Cytotoxic Payload, DM1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nendratareotide uzatansine, also known as PEN-221, is a novel peptide-drug conjugate (PDC) designed for targeted therapy of cancers overexpressing the somatostatin receptor 2 (SSTR2), such as neuroendocrine tumors (NETs) and small cell lung cancer (SCLC). This therapeutic agent combines the targeting specificity of a somatostatin analog with the potent cytotoxic activity of the maytansinoid payload, DM1. This guide provides a detailed examination of the core mechanism of action of DM1 as delivered by this compound, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key processes.

This compound (PEN-221): The Targeting Moiety

This compound is a synthetic peptide analog of somatostatin, engineered for high-affinity binding to SSTR2.[1] Many neuroendocrine tumors exhibit high levels of SSTR2 expression, making it an ideal target for delivering cytotoxic agents directly to the cancer cells while minimizing exposure to healthy tissues.[2]

DM1: The Cytotoxic Payload

DM1, a derivative of maytansine, is a potent microtubule-targeting agent.[1] It belongs to the maytansinoid class of cytotoxic compounds, which are known to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

Core Mechanism of Action of this compound's DM1 Payload

The therapeutic strategy of this compound uzatansine (PEN-221) involves a multi-step process that begins with targeted delivery and culminates in cancer cell death.

Targeted Binding and Internalization

This compound, the peptide component of PEN-221, selectively binds to SSTR2 on the surface of tumor cells.[1] Upon binding, the PDC-receptor complex is internalized by the cell through endocytosis.[2]

Intracellular Release of DM1

Following internalization, the PDC is trafficked to lysosomes. The acidic environment and lysosomal proteases cleave the linker connecting this compound to DM1, releasing the active cytotoxic payload into the cytoplasm of the cancer cell.

Disruption of Microtubule Dynamics

Once released, DM1 exerts its cytotoxic effect by potently inhibiting tubulin polymerization.[2] It binds to the tips of microtubules, suppressing their dynamic instability. This interference with microtubule function has profound consequences for the cell, leading to:

-

Disruption of the mitotic spindle: Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division.

-

Inhibition of cellular transport: Microtubules also serve as tracks for the transport of organelles, vesicles, and other cellular components.

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by DM1 leads to the arrest of the cell cycle in the G2/M phase.[2][3] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[2] Preclinical studies with PEN-221 have shown an increase in the mitotic marker phosphohistone H3 and the apoptotic marker cleaved caspase-3 in tumor models, confirming this mechanism of action.[3]

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound uzatansine (PEN-221).

Table 1: Preclinical In Vitro Efficacy of PEN-221 [4]

| Parameter | Value | Cell Line | Notes |

| IC50 | 10 nM | SSTR2-expressing | The cytotoxic effect was shown to be receptor-dependent, with a 90-fold shift in IC50 upon receptor blockade. |

Table 2: Clinical Efficacy of PEN-221 in Advanced GI-Midgut Neuroendocrine Tumors (NCT02936323) [5][6]

| Parameter | Value | Patient Population |

| Recommended Phase 2 Dose | 8.8 mg/m² every 3 weeks | Patients with advanced SSTR2-expressing tumors |

| Clinical Benefit Rate | 88.5% | Evaluable patients with advanced GI mid-gut NETs |

| Best Response | Stable Disease | 23 out of 26 evaluable patients |

| Median Progression-Free Survival | 9 months | Patients with advanced GI mid-gut NETs |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the mode of action of this compound's DM1 payload.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).

-

Cell Plating: Seed SSTR2-expressing cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound uzatansine (PEN-221) for 72 hours. Include untreated cells as a negative control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle.

-

Cell Treatment: Treat SSTR2-expressing cells with this compound uzatansine (PEN-221) at a concentration around its IC50 for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

-

Cell Treatment: Treat SSTR2-expressing cells with this compound uzatansine (PEN-221) for a predetermined time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Visualizations

Signaling Pathway of DM1-Induced Cytotoxicity

Caption: Signaling pathway of DM1-induced cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Experimental workflow for in vitro cytotoxicity assay.

Logical Relationship of this compound-DM1 Action

Caption: Logical relationship of this compound-DM1 action.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Targeting the Somatostatin Receptor 2 with the Miniaturized Drug Conjugate, PEN-221: A Potent and Novel Therapeutic for the Treatment of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Tarveda Therapeutics Publishes Results of Preclinical Studies Evaluating PEN-221 as a Treatment for Small Cell Lung Cancer in Molecular Cancer Therapeutics - BioSpace [biospace.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

In Vitro Characterization of Nendratareotide Uzatansine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro characterization of Nendratareotide uzatansine (formerly PEN-221), a peptide-drug conjugate (PDC) targeting the somatostatin receptor 2 (SSTR2).[1] The document details the core experimental procedures used to evaluate its binding affinity, internalization, cytotoxicity, and bystander effect, presenting data in a structured format for clarity and comparison.

Introduction to this compound Uzatansine

This compound uzatansine is an investigational therapeutic agent designed to target and eliminate cells overexpressing SSTR2, a receptor frequently found on the surface of neuroendocrine tumors and small cell lung cancer cells.[2] It is composed of a somatostatin peptide analog, which provides targeting to SSTR2, conjugated to the potent microtubule-disrupting agent DM1 (a maytansinoid derivative), the cytotoxic payload.[2][3] Upon binding to SSTR2, the conjugate is internalized by the cancer cell, leading to the intracellular release of DM1 and subsequent cell death.[2]

Mechanism of Action and SSTR2 Signaling

The therapeutic strategy of this compound uzatansine relies on the specific expression and function of SSTR2. As a G protein-coupled receptor (GPCR), SSTR2 activation initiates several signaling cascades that can influence cell growth and survival.[4] The primary anti-tumor mechanism of the PDC, however, is the targeted delivery of the DM1 payload.

The binding of the this compound component to SSTR2 triggers receptor-mediated endocytosis.[2] Following internalization, the conjugate is trafficked to lysosomes, where the linker is cleaved, releasing the active DM1 payload into the cytoplasm. DM1 inhibits tubulin polymerization, leading to G2/M cell cycle arrest and ultimately apoptosis.[1]

SSTR2 Signaling Pathway

The natural ligand for SSTR2 is somatostatin. Activation of SSTR2 is classically associated with anti-proliferative effects through various signaling pathways.[5][6] These include the inhibition of adenylate cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels.[4] SSTR2 signaling can also activate protein tyrosine phosphatases like SHP-1, which can influence downstream pathways such as the PI3K/AKT and MAPK cascades to inhibit cell proliferation and induce apoptosis.[6]

References

- 1. This compound uzatansine - Tarveda Therapeutics - AdisInsight [adisinsight.springer.com]

- 2. PEN-221 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cusabio.com [cusabio.com]

- 5. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Somatostatin Receptor 2 (SSTR2) as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Somatostatin Receptor 2 (SSTR2) is a G-protein coupled receptor (GPCR) that has emerged as a pivotal target in oncology, particularly for neuroendocrine tumors (NETs) which frequently overexpress this receptor.[1][2] Its activation by the endogenous ligand somatostatin or synthetic analogs triggers a cascade of intracellular signaling events that can inhibit hormone secretion and cell proliferation.[3][4] This unique characteristic has been successfully exploited for both diagnostic imaging and targeted therapies. Therapeutic strategies primarily revolve around Peptide Receptor Radionuclide Therapy (PRRT), where a somatostatin analog is linked to a radionuclide to deliver cytotoxic radiation directly to SSTR2-expressing tumor cells.[5] More recent approaches include the development of antibody-drug conjugates (ADCs) and miniaturized drug conjugates that also leverage SSTR2 for targeted payload delivery.[6][7][8][9][10] This guide provides a comprehensive overview of SSTR2 biology, its signaling pathways, therapeutic modalities, and key experimental protocols for its investigation.

Introduction to Somatostatin Receptor 2 (SSTR2)

SSTR2 is one of five subtypes of somatostatin receptors (SSTR1-5) belonging to the GPCR superfamily.[1] These receptors are characterized by seven transmembrane domains.[1] SSTR2 is expressed in various normal tissues, with the highest levels found in the brain, kidneys, pancreas, and gastrointestinal tract.[1][2][11] Crucially, SSTR2 is highly expressed in a majority of neuroendocrine tumors, making it an ideal target for therapeutic intervention.[1][2][12] Studies have shown that 80-90% of pulmonary NETs express SSTRs, with SSTR2 being the predominant subtype.[1] The binding of somatostatin or its analogs to SSTR2 initiates a series of intracellular events that inhibit the release of hormones and growth factors, thereby controlling tumor growth and symptoms.[3]

SSTR2 Signaling Pathways

SSTR2's function is mediated through complex and interconnected signaling pathways. Upon agonist binding, SSTR2 couples to pertussis toxin-sensitive G-proteins (Gi/o) to initiate its canonical signaling cascade.[13] However, evidence also suggests coupling to Gq/11 and G-protein independent pathways involving β-arrestin.[14][15]

G-Protein Dependent Signaling

The primary mechanism of SSTR2 action is through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This reduction in cAMP inhibits the activity of protein kinase A (PKA), which in turn suppresses the activation of various downstream targets involved in cell proliferation and hormone secretion.[1]

Beyond cAMP modulation, SSTR2 activation also influences ion channel activity. It can inhibit voltage-dependent calcium channels, leading to a decrease in intracellular calcium concentration, and activate potassium channels, causing membrane hyperpolarization.[13][16] These effects collectively contribute to the inhibition of hormone exocytosis from neuroendocrine cells.[13]

SSTR2 can also stimulate the activity of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate key signaling molecules in growth factor pathways, including the MAPK/ERK and PI3K/Akt pathways.[1][17]

β-Arrestin Mediated Signaling

Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation, SSTR2 can recruit β-arrestins.[15][18] This interaction is crucial for receptor desensitization and internalization, which terminates G-protein signaling.[15] However, β-arrestins can also act as signal transducers themselves, initiating G-protein-independent signaling cascades that can influence pathways like MAPK. The interplay between G-protein and β-arrestin signaling adds a layer of complexity to the cellular response to SSTR2 activation.[15]

Signaling Pathway Diagrams

SSTR2 as a Therapeutic Target

The high expression of SSTR2 on tumor cells compared to most normal tissues provides an excellent therapeutic window.[2][7] This differential expression is the cornerstone of SSTR2-targeted therapies.

Peptide Receptor Radionuclide Therapy (PRRT)

PRRT is the most established SSTR2-targeted therapy.[5][19][20] It involves a three-part construct:

-

Somatostatin Analog: A synthetic peptide (e.g., octreotate) that binds with high affinity to SSTR2.[21]

-

Chelator: A molecule (e.g., DOTA) that stably binds a radionuclide.[5]

-

Radionuclide: A radioactive isotope (e.g., Lutetium-177 or Yttrium-90) that emits therapeutic radiation.[5][22]

The radiolabeled somatostatin analog is administered systemically, circulates through the body, and binds to SSTR2 on tumor cells.[20] The receptor-ligand complex is then internalized, concentrating the radionuclide inside the tumor cell.[9] The emitted radiation, primarily beta particles, induces DNA damage and subsequent cell death.[21] The short range of these particles minimizes damage to surrounding healthy tissue.

Antibody-Drug Conjugates (ADCs)

A newer strategy involves developing ADCs that target SSTR2.[6][8][9][10] An ADC consists of a monoclonal antibody specific to an SSTR2 extracellular domain, a potent cytotoxic payload (e.g., monomethyl auristatin E), and a chemical linker.[6] The antibody provides high specificity for SSTR2-expressing cells.[9] Upon binding and internalization, the linker is cleaved, releasing the cytotoxic agent inside the tumor cell, leading to targeted cell killing with potentially lower systemic toxicity.[6][9]

Other Emerging Therapies

-

Miniaturized Drug Conjugates: These are smaller molecules, like peptide-drug conjugates (PDCs), that link a somatostatin analog to a cytotoxic drug (e.g., DM1).[7] Their smaller size may allow for better tumor penetration.[7]

-

Bispecific Antibodies: Molecules like Tidutamab (XmAb18087) are designed to bind simultaneously to SSTR2 on tumor cells and CD3 on T-cells, creating a bridge that directs the patient's immune system to attack the cancer cells.[2]

-

SSTR Antagonists: While most current therapies use SSTR agonists, radiolabeled antagonists are also being explored.[19] Preclinical models suggest antagonists may bind to more receptor sites and exhibit longer tumor retention, potentially leading to higher tumor-to-background ratios in imaging and therapy.[19]

Quantitative Data Summary

Quantitative data is crucial for comparing the efficacy and properties of different SSTR2-targeting compounds.

Table 1: Binding Affinities (IC50, nM) of Somatostatin Analogs to Human SSTR Subtypes

| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

|---|---|---|---|---|---|

| Somatostatin-14 | >1000 | 0.2 ± 0.04 | 0.6 ± 0.1 | 1.3 ± 0.2 | 0.2 ± 0.03 |

| Octreotide | >1000 | 0.6 ± 0.1 | 7.1 ± 1.1 | >1000 | 4.1 ± 0.5 |

| Lanreotide | >1000 | 1.1 ± 0.1 | 13.2 ± 1.8 | >1000 | 5.0 ± 0.9 |

| Vapreotide (RC-160) | >1000 | 1.9 ± 0.2 | 9.0 ± 1.0 | 45 ± 5 | 10.3 ± 1.1 |

| Pasireotide (SOM230) | 9.3 ± 1.0 | 1.0 ± 0.1 | 1.5 ± 0.1 | >1000 | 0.2 ± 0.02 |

Data synthesized from multiple sources.[23] Values represent the concentration required to displace 50% of a specific radioligand.

Table 2: SSTR2 Expression in Various Cancers

| Cancer Type | SSTR2 Positivity Rate (%) | Staining Intensity |

|---|---|---|

| Neuroendocrine Tumors (Well-differentiated) | >90% | High |

| Small Cell Lung Cancer (SCLC) | ~64% | Moderate to High |

| Head and Neck Squamous Cell Carcinoma | ~60% | Moderate |

| Breast Cancer | >50% | Variable |

| Colorectal Cancer | >50% | Variable |

| Pancreatic Cancer | >50% | Variable |

| Poorly Differentiated Neuroendocrine Carcinoma | ~33% | Low to Moderate |

Data compiled from immunohistochemistry (IHC) studies.[2][3][24][25] Positivity rates can vary significantly between studies and patient cohorts.

Key Experimental Protocols

Accurate and reproducible experimental methods are essential for SSTR2 research and drug development.

Radioligand Binding Assay (Competition Assay)

This protocol determines the binding affinity (Ki) of a test compound for SSTR2.

Objective: To measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to SSTR2 expressed in cell membranes.

Materials:

-

Cell Membranes: Membranes prepared from cells overexpressing SSTR2 (e.g., HEK293-SSTR2, AR4-2J).[26]

-

Radioligand: A high-affinity SSTR2 ligand labeled with a radioisotope (e.g., [¹²⁵I]Tyr³-octreotide or [¹⁷⁷Lu]DOTATATE).[26]

-

Test Compound: Unlabeled compound to be tested.

-

Binding Buffer: Typically 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4, supplemented with protease inhibitors.[27]

-

Wash Buffer: Ice-cold binding buffer.

-

Apparatus: 96-well microplates, filter mats (e.g., GF/C pre-soaked in polyethyleneimine), vacuum filtration manifold, scintillation counter.

Methodology:

-

Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + a saturating concentration of unlabeled ligand, e.g., 1 µM octreotide), and competitive binding (radioligand + serial dilutions of the test compound).

-

Reagent Addition:

-

Add 50 µL of binding buffer (for total binding) or unlabeled ligand/test compound to appropriate wells.

-

Add 150 µL of the cell membrane preparation (typically 10-50 µg protein/well) to all wells.[28]

-

Add 50 µL of the radioligand at a concentration near its Kd value to all wells.

-

-

Incubation: Incubate the plate for 60-90 minutes at 30-37°C with gentle agitation to reach equilibrium.[28]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter mat. This separates bound from free radioligand.

-

Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[28]

-

Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[28]

-

Receptor Internalization Assay

This protocol measures the ability of a compound to induce the internalization of SSTR2.

Objective: To quantify the translocation of SSTR2 from the cell surface to intracellular compartments upon ligand binding.

Materials:

-

Cells: Whole cells expressing SSTR2 (e.g., NCI-H727, BON1).[29]

-

Radiolabeled Ligand: e.g., [¹⁸F]SiTATE or [¹⁷⁷Lu]DOTATATE.[29]

-

Test Compound: Unlabeled SSTR2 agonist.

-

Internalization Medium: Serum-free culture medium (e.g., DMEM).[29]

-

Acid Wash Buffer: e.g., 50 mM Glycine, 100 mM NaCl, pH 2.8 (to strip surface-bound ligand).

-

Lysis Buffer: e.g., 1-2 M NaOH (to lyse cells and collect internalized ligand).[29]

-

Apparatus: 6- or 12-well plates, gamma counter.

Methodology:

-

Cell Seeding: Seed cells into multi-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash cells and pre-incubate in internalization medium for 1 hour at 37°C.[29]

-

Treatment: Add the radiolabeled ligand (with or without the test compound) to the cells. For non-specific binding/internalization control, add a 1000-fold excess of unlabeled ligand.[29]

-

Incubation: Incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes) to allow for internalization.[29]

-

Stop Reaction: Place plates on ice to stop the internalization process.

-

Collect Surface-Bound Ligand:

-

Aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add the ice-cold acid wash buffer and incubate for 5-10 minutes on ice.

-

Collect the supernatant, which contains the surface-bound radioligand.

-

-

Collect Internalized Ligand:

-

Wash the cells again with PBS.

-

Add the lysis buffer to the wells and incubate at 37°C for 10 minutes to lyse the cells.[29]

-

Collect the lysate, which contains the internalized radioligand.

-

-

Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Data Analysis:

-

Calculate the percentage of internalized radioactivity: % Internalization = (Internalized Counts / (Internalized Counts + Surface-Bound Counts)) * 100

-

Plot the % Internalization over time for different conditions.

-

Future Directions and Conclusion

The therapeutic landscape for SSTR2-targeting is continuously evolving. Future research is focused on several key areas:

-

Improving PRRT: Strategies include using alpha-emitting radionuclides (e.g., Actinium-225, Bismuth-213) which deliver more potent, shorter-range radiation, potentially increasing efficacy and reducing side effects.[21]

-

Combination Therapies: Combining PRRT with radiosensitizing chemotherapy or immunotherapy to enhance anti-tumor effects.[19]

-

Novel Targeting Moieties: Further development and clinical testing of SSTR2-targeted ADCs, PDCs, and bispecific antibodies for a wider range of SSTR2-expressing cancers.[2][6][7]

-

Patient Stratification: Developing better biomarkers, beyond SSTR2 expression alone, to predict which patients are most likely to respond to specific SSTR2-targeted therapies.

References

- 1. cusabio.com [cusabio.com]

- 2. news-medical.net [news-medical.net]

- 3. SSTR2, a potential therapeutic target for cancer | ACROBiosystems [acrobiosystems.com]

- 4. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]

- 5. Peptide Receptor Radionuclide Therapy for Neuroendocrine Tumors | Oncohema Key [oncohemakey.com]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. netrf.org [netrf.org]

- 10. Anti-SSTR2 antibody-drug conjugate for neuroendocrine tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]

- 12. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. β-Arrestin 1 and 2 and G protein-coupled receptor kinase 2 expression in pituitary adenomas: role in the regulation of response to somatostatin analogue treatment in patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. targetedonc.com [targetedonc.com]

- 20. Peptide Receptor Radionuclide Therapy Targeting the Somatostatin Receptor: Basic Principles, Clinical Applications and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Peptide receptor radionuclide therapy with somatostatin analogs beyond gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. endocrine-abstracts.org [endocrine-abstracts.org]

- 25. researchgate.net [researchgate.net]

- 26. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. giffordbioscience.com [giffordbioscience.com]

- 29. Upregulation of SSTR2 Expression and Radioligand Binding of [18F]SiTATE in Neuroendocrine Tumour Cells with Combined Inhibition of Class I HDACs and LSD1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nendratareotide: Peptide Sequence, Conjugation Chemistry, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nendratareotide is a synthetic cyclic octapeptide analogue of somatostatin, engineered for high-affinity targeting of the somatostatin receptor 2 (SSTR2), which is overexpressed in a variety of solid tumors, most notably neuroendocrine tumors (NETs) and small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of this compound, including its peptide sequence, its conjugation to the cytotoxic agent DM1 to form the peptide-drug conjugate (PDC) this compound uzatansine (PEN-221), and its preclinical pharmacological profile. Detailed methodologies for key experimental assays are provided, along with a summary of its binding affinity, in vitro potency, and in vivo efficacy.

This compound Peptide Sequence and Structure

This compound is a meticulously designed peptide with a specific amino acid sequence and a stabilizing disulfide bond, crucial for its high-affinity binding to SSTR2.

Amino Acid Sequence: H-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-NH2

Structure: The peptide features a disulfide bridge between the two cysteine residues at positions 2 and 7, forming a cyclic structure essential for its biological activity.

| Property | Value |

| Molecular Formula | C49H66N10O10S2 |

| Molecular Weight | 1035.2 g/mol |

| Structure | Cyclic (Disulfide Bridge: Cys2-Cys7) |

This compound Conjugation Chemistry: The Formation of PEN-221

This compound serves as the targeting moiety in the peptide-drug conjugate this compound uzatansine, commercially known as PEN-221. In this conjugate, the this compound peptide is linked to the potent microtubule-inhibiting agent, DM1, via a cleavable disulfide linker.[1]

The conjugation strategy involves linking the DM1 payload to the C-terminal side chain of the Tyr3-octreotate.[2] The use of a disulfide linker is a key feature, designed to maintain the stability of the conjugate in systemic circulation while enabling selective cleavage and release of the cytotoxic payload within the reducing environment of the tumor cell.[3]

Below is a logical workflow for the synthesis of PEN-221.

References

A Technical Deep Dive into PEN-221: Early Clinical Trial Insights and Preclinical Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical trial data for PEN-221, a novel peptide-drug conjugate targeting somatostatin receptor 2 (SSTR2). The document synthesizes key findings from the Phase 1/2a clinical trial (NCT02936323) and delves into the preclinical experimental protocols that form the basis of our understanding of its mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and key methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Introduction

PEN-221 is a miniature peptide-drug conjugate that consists of a somatostatin analog peptide, which has a high binding affinity for SSTR2, linked to the potent microtubule inhibitor DM1.[1][2] SSTR2 is frequently overexpressed in a variety of solid tumors, including neuroendocrine tumors (NETs) and small cell lung cancer (SCLC), making it an attractive therapeutic target.[1][2] The rationale behind PEN-221 is to selectively deliver the cytotoxic payload DM1 to tumor cells that express SSTR2, thereby minimizing systemic toxicity.[1][2]

Mechanism of Action

The proposed mechanism of action for PEN-221 involves a targeted delivery system. Upon intravenous administration, PEN-221 circulates in the bloodstream and binds with high affinity to SSTR2 on the surface of tumor cells. This binding event triggers the internalization of the PEN-221/SSTR2 complex. Once inside the cell, the linker connecting the peptide to DM1 is cleaved, releasing the cytotoxic payload. DM1 then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[3]

Figure 1: PEN-221 Mechanism of Action.

Early Clinical Trial Data (NCT02936323)

The Phase 1/2a open-label, multicenter study (NCT02936323) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of PEN-221 in patients with SSTR2-expressing advanced cancers, including NETs and SCLC.[4]

Efficacy in Gastrointestinal Neuroendocrine Tumors (GI NETs)

The following tables summarize the key efficacy data from the GI NET cohort of the Phase 2a portion of the study.

| Efficacy Endpoint | Result | 95% Confidence Interval | Citation |

| Clinical Benefit Rate (CBR) | 88.5% (23/26 evaluable patients) | 69.8% - 97.6% | [5] |

| Best Response | Stable Disease (SD) in 88.5% of evaluable patients | N/A | [5] |

| Target Lesion Shrinkage | Observed in 38% of patients | N/A | [5] |

| Median Progression-Free Survival (mPFS) | 9 months | 5 - 16.5 months | [5] |

Table 1: Efficacy Outcomes in Patients with GI NETs Treated with PEN-221.

| Subgroup | Median Progression-Free Survival (mPFS) | 95% Confidence Interval | Citation |

| PRRT-Naïve | 9 months | 5.0 - 16.5 months | [5] |

| PRRT-Recurrent | 6.1 months | 2.2 - Not Evaluable | [5] |

Table 2: Median Progression-Free Survival in PRRT-Naïve vs. PRRT-Recurrent GI NET Patients.

Safety and Tolerability

PEN-221 was generally well-tolerated. The most common treatment-related adverse events are summarized below.

| Adverse Event (Any Grade) | Frequency (≥20% of patients) | Citation |

| Fatigue | 39% | [6] |

| Nausea | 38% | [6] |

| Diarrhea | 35% | [6] |

| Decreased Appetite | 30% | [6] |

| Infusion Reaction | 24% | [6] |

| AST/ALT/Alk Phos Increase | 24% | [6] |

| Peripheral Neuropathy | 21% | [6] |

Table 3: Most Frequent Treatment-Related Adverse Events (Any Grade).

Grade 3 or higher treatment-related adverse events were reported in a smaller percentage of patients.

| Grade ≥3 Adverse Event | Frequency | Citation |

| Fatigue | 7.6% | [6] |

| ALT/AST/Alk Phos Increase | 7.6% | [6] |

| Peripheral Neuropathy | 3% | [6] |

Table 4: Most Frequent Grade 3 or Higher Treatment-Related Adverse Events.

Experimental Protocols

Clinical Trial Protocol (NCT02936323)

The Phase 1/2a study was designed to assess the safety, tolerability, and preliminary efficacy of PEN-221.

Figure 2: PEN-221 Phase 1/2a Clinical Trial Workflow.

-

Patient Population: Patients with advanced SSTR2-expressing tumors, including neuroendocrine tumors and small cell lung cancer, who had progressed on prior therapies were enrolled.[4] SSTR2 positivity was confirmed by imaging.[6]

-

Study Design: The Phase 1 portion utilized a dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[7] The Phase 2a portion enrolled expansion cohorts to further evaluate the safety and efficacy in specific tumor types.[8]

-

Treatment: PEN-221 was administered as a one-hour intravenous infusion every three weeks.[5] The RP2D was determined to be 8.8 mg/m².[6]

-

Assessments:

-

SSTR2 Expression: Assessed by somatostatin receptor imaging (SPECT or PET).[4]

-

Tumor Response: Evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[6]

-

Safety: Monitored through the recording of adverse events, laboratory tests, and physical examinations.[7]

-

Pharmacokinetics: Plasma concentrations of PEN-221 and DM1 were measured to assess drug exposure.[6]

-

Preclinical Experimental Protocols

In Vitro Studies

-

Cell Lines and Culture: SSTR2-expressing cancer cell lines were cultured under standard laboratory conditions.

-

Cell Proliferation Assay:

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with increasing concentrations of PEN-221 or a control compound.

-

Cell viability was assessed after a 72-hour incubation period using a standard colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).

-

IC50 values were calculated to determine the concentration of PEN-221 required to inhibit cell growth by 50%.

-

-

Receptor Internalization Assay:

-

SSTR2-expressing cells were treated with PEN-221.

-

The localization of SSTR2 was visualized using immunofluorescence microscopy at different time points to observe the movement of the receptor from the cell surface to intracellular compartments.

-

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice were used to establish tumor xenografts.

-

Tumor Implantation: SSTR2-expressing human tumor cells were subcutaneously implanted into the flanks of the mice.

-

Treatment: Once tumors reached a specified size, mice were treated with PEN-221, a vehicle control, or a standard-of-care comparator, typically via intravenous injection.

-

Tumor Growth Measurement: Tumor volume was measured regularly using calipers.

-

Pharmacodynamic (PD) Assessments:

-

Immunohistochemistry (IHC) for Phospho-Histone H3 (PHH3) and Cleaved Caspase-3:

-

Tumor tissues were collected at various time points after treatment.

-

Tissues were fixed in formalin and embedded in paraffin.

-

Sections were stained with antibodies specific for PHH3 (a marker of mitotic arrest) and cleaved caspase-3 (a marker of apoptosis).

-

The percentage of positive cells was quantified to assess the biological effects of PEN-221 within the tumor.[3]

-

-

Figure 3: In Vivo Xenograft Study Workflow.

Conclusion

The early clinical data for PEN-221 demonstrate a promising safety profile and encouraging anti-tumor activity in patients with SSTR2-expressing neuroendocrine tumors. The preclinical studies provide a solid foundation for its mechanism of action, highlighting its ability to selectively target tumor cells and induce cell cycle arrest and apoptosis. Further clinical investigation is warranted to fully elucidate the therapeutic potential of PEN-221 in this and other SSTR2-positive malignancies.

References

- 1. snmmi.org [snmmi.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanets.net [nanets.net]

- 5. Appropriate Use Criteria for Somatostatin Receptor PET Imaging in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer Histology Core [pathbio.med.upenn.edu]

- 7. mdpi.com [mdpi.com]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

An In-Depth Technical Guide on the Cellular Uptake and Internalization of Nendratareotide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Receptor-Mediated Endocytosis of a Somatostatin Analog

Nendratareotide is a synthetic somatostatin analog designed to target the somatostatin receptor subtype 2 (SSTR2), which is frequently overexpressed in various solid tumors, particularly neuroendocrine tumors (NETs) and small cell lung cancer (SCLC).[1][2][3][4][5] Its primary mechanism of cellular entry is through SSTR2-mediated endocytosis.[3][4][5] this compound is the peptide ligand component of the miniaturized drug conjugate PEN-221, where it is linked to the cytotoxic agent DM1.[1][3][4] The binding of the this compound moiety to SSTR2 on the cancer cell surface triggers the internalization of the receptor-ligand complex, leading to the intracellular delivery of the cytotoxic payload.[3][4]

Quantitative Analysis of this compound-SSTR2 Interaction

While preclinical studies have established that PEN-221, and by extension its this compound component, binds to SSTR2 with high affinity and induces rapid internalization, specific quantitative data such as the binding affinity (Kd) and the rate of internalization (t½) for this compound have not been explicitly reported in the available literature.[4][5][6] However, the in vitro activity of PEN-221 has been demonstrated to be potent and receptor-dependent, with an IC50 of 10 nM, which shifts 90-fold upon receptor blockade.[7] For the purpose of providing a quantitative framework, this guide presents representative data from well-characterized SSTR2 agonists that share a similar mechanism of action.

| Parameter | Ligand | Cell Line | Value | Reference |

| Binding Affinity (IC50) | PEN-221 | SSTR2-expressing cells | 10 nM | [7] |

| Internalization (t½) | Mavrilimumab-AlexaFluor-647 | Live cells | 34 ± 5 min | [8] |

| Internalization (t½) | XAb (anti-CEA antibody) | LS174T cells | ~5 hours | [9] |

| Internalization (t½) | hMN-14 (anti-CEA antibody) | LS174T cells | ~14.5 hours | [9] |

Signaling Pathways and Internalization Workflow

The binding of this compound to SSTR2 initiates a cascade of intracellular events leading to the internalization of the receptor-ligand complex. This process is crucial for the therapeutic efficacy of PEN-221.

The experimental workflow to quantify the binding and internalization of this compound involves a series of well-established assays.

Detailed Experimental Protocols

Radioligand Binding Assay for SSTR2

This protocol is adapted from standard procedures for determining the binding affinity of ligands to G-protein coupled receptors.[10][11][12]

a. Materials:

-

SSTR2-expressing cells (e.g., CHO-K1 or HEK293 cells transfected with human SSTR2)[13]

-

Radiolabeled somatostatin analog (e.g., [125I]-Tyr3-octreotide)[10]

-

Unlabeled this compound (or other competing ligand)

-

Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgSO4, 1.2 mM KH2PO4, 1 mM CaCl2, 10 mM glucose, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

b. Procedure:

-

Culture SSTR2-expressing cells to confluency and prepare cell membranes by homogenization and centrifugation.

-

Resuspend the membrane pellet in binding buffer.

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add increasing concentrations of unlabeled this compound.

-

Add a constant concentration of the radiolabeled ligand to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50, from which the dissociation constant (Kd) can be calculated.[11]

Cellular Internalization Assay

This assay quantifies the rate of receptor-mediated endocytosis of this compound.[13][14][15][16]

a. Materials:

-

SSTR2-expressing cells cultured in 24-well plates

-

Radiolabeled this compound (or a suitable radiolabeled SSTR2 agonist)

-

Acid Wash Buffer: 0.2 M acetic acid, 0.5 M NaCl, pH 2.5

-

Lysis Buffer: 1 N NaOH

-

Gamma counter

b. Procedure:

-

Plate SSTR2-expressing cells in 24-well plates and allow them to adhere overnight.

-

Incubate the cells with the radiolabeled ligand at 37°C for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

At each time point, place the plates on ice to stop the internalization process.

-

To distinguish between surface-bound and internalized ligand, treat the cells with ice-cold acid wash buffer for 5-10 minutes to strip the surface-bound radioactivity.

-

Collect the acid wash supernatant (surface-bound fraction).

-

Lyse the cells with lysis buffer to release the internalized radioactivity.

-

Measure the radioactivity in both the acid wash fraction and the cell lysate using a gamma counter.

-

The internalization rate (t½) is calculated as the time required for 50% of the total cell-associated radioactivity to become resistant to acid wash.

Confocal Microscopy for Visualization of Internalization

Confocal microscopy provides a qualitative and semi-quantitative assessment of this compound internalization and trafficking.[17][18][19][20][21]

a. Materials:

-

SSTR2-expressing cells grown on glass coverslips

-

Fluorescently labeled this compound (or an antibody against a tag on this compound)

-

Fluorescent markers for endosomes (e.g., fluorescently labeled transferrin for early/recycling endosomes, or antibodies against Rab5 or Rab7)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100)

-

Mounting medium with DAPI

-

Confocal microscope

b. Procedure:

-

Seed SSTR2-expressing cells on glass coverslips.

-

Incubate the cells with fluorescently labeled this compound at 37°C for various time points.

-

At each time point, wash the cells with ice-cold PBS and fix them.

-

Permeabilize the cells and stain with fluorescent markers for specific endosomal compartments.

-

Mount the coverslips on microscope slides with mounting medium containing DAPI to stain the nuclei.

-

Image the cells using a confocal microscope, acquiring images in different fluorescence channels.

-

Analyze the images for colocalization of this compound with endosomal markers to determine its intracellular trafficking pathway.

Conclusion

The cellular uptake of this compound is a critical process for its therapeutic application, primarily driven by SSTR2-mediated endocytosis. While specific quantitative data for this compound itself are not yet publicly available, the methodologies and principles outlined in this guide, based on closely related somatostatin analogs, provide a robust framework for its investigation. The provided protocols for radioligand binding, cellular internalization, and confocal microscopy offer a comprehensive approach to characterizing the cellular pharmacology of this compound and other SSTR2-targeting agents. This in-depth understanding is essential for the continued development and optimization of targeted therapies for neuroendocrine tumors and other SSTR2-expressing cancers.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Tarveda Therapeutics Publishes Results of Preclinical Studies Evaluating PEN-221 as a Treatment for Small Cell Lung Cancer in Molecular Cancer Therapeutics - BioSpace [biospace.com]

- 3. adcreview.com [adcreview.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting the Somatostatin Receptor 2 with the Miniaturized Drug Conjugate, PEN-221: A Potent and Novel Therapeutic for the Treatment of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of an SSTR2-Targeting Maytansinoid Conjugate (PEN-221) with Potent Activity in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Nendratareotide (PEN-221) for Small Cell Lung Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy with limited therapeutic options and a historically poor prognosis. A promising area of research involves targeting the somatostatin receptor 2 (SSTR2), which is overexpressed in a significant subset of SCLC tumors.[1][2] Nendratareotide uzatansine, also known as PEN-221, is a miniaturized peptide-drug conjugate designed to exploit this therapeutic window.[3][4] This technical guide provides a comprehensive overview of this compound (PEN-221) for SCLC research, summarizing key data, experimental protocols, and signaling pathways.

This compound uzatansine (PEN-221) is composed of a somatostatin analog peptide that binds with high affinity to SSTR2, conjugated via a cleavable linker to the potent microtubule-disrupting agent DM1 (a maytansinoid derivative).[3][5][6] This design allows for the targeted delivery of a cytotoxic payload to SSTR2-expressing SCLC cells.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound (PEN-221) in the context of SCLC.

Table 1: Preclinical Efficacy of this compound (PEN-221) in SCLC Xenograft Models [1]

| Cell Line | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |

| NCI-H524 | 2.0 mg/kg, single dose | 96 | Not Reported |

| NCI-H524 | 1.0 mg/kg, single dose | 59 | Not Reported |

| NCI-H524 | 0.5 mg/kg, single dose | 6 | Not Reported |

| HCC-33 | 2 mg/kg, once weekly for 4 weeks | Significant antitumor activity | Observed |

| HCC-33 | 1 mg/kg, twice weekly for 4 weeks | Significant antitumor activity | Observed |

Table 2: In Vitro Activity of this compound (PEN-221) in SCLC Cell Lines [1]

| Cell Line | IC50 (µmol/L) |

| NCI-H524 | Potent inhibition |

| NCI-H69 | Potent inhibition |

| HCC-33 | Potent inhibition |

Table 3: Phase 1/2a Clinical Trial Data of this compound (PEN-221) in SCLC [7]

| Parameter | Value |

| Number of SCLC Patients | 1 |

| Best Response | Stable Disease (for 12 weeks) |

| Maximum Tolerated Dose (MTD) | 18 mg (every 3 weeks) |

| Common Adverse Events (≥20%) | Fatigue (43%), Nausea (43%), Diarrhea (39%), Vomiting (26%), Abdominal pain (22%), Decreased appetite (22%) |

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is based on methodologies described for PEN-221.[1]

-

Cell Culture: SSTR2-expressing SCLC cell lines (e.g., NCI-H524, NCI-H69, HCC-33) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound (PEN-221) for a specified duration (e.g., 6 hours). A control group treated with vehicle (e.g., DMSO) is included. To confirm SSTR2-dependent activity, a competition assay can be performed by co-incubating with an excess of a non-conjugated SSTR2 agonist like octreotide.

-

Washout and Incubation: After the treatment period, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for an additional period (e.g., 70 hours).

-

Proliferation Assessment: Cell proliferation is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

SCLC Xenograft Mouse Model

This protocol is a generalized representation of studies conducted with PEN-221.[1][8]

-

Animal Model: Immunocompromised mice (e.g., female athymic nude mice) are used.

-

Cell Implantation: SSTR2-positive SCLC cells (e.g., NCI-H524, HCC-33) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Randomization and Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound (PEN-221) is administered intravenously according to the desired dosing schedule. The control group receives a vehicle solution.

-

Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. The number of complete regressions is also recorded.

-

Pharmacodynamic Studies: At the end of the study, tumors can be excised for analysis of biomarkers such as cleaved caspase-3 (apoptosis) and phosphohistone H3 (mitotic arrest) by immunohistochemistry.[9]

Signaling Pathways and Experimental Workflows

This compound (PEN-221) Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound (PEN-221) in SCLC cells.

Caption: Mechanism of action of this compound (PEN-221).

SSTR2 Signaling in SCLC

The canonical signaling of SSTR2 is inhibitory to cell growth; however, in SCLC, it appears to promote tumor survival. The exact downstream signaling cascade in SCLC is still under investigation, but it is known to be a G protein-coupled receptor.

Caption: Simplified SSTR2 signaling pathway.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a targeted therapy like this compound (PEN-221) in SCLC.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. adcreview.com [adcreview.com]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the Somatostatin Receptor 2 with the Miniaturized Drug Conjugate, PEN-221: A Potent and Novel Therapeutic for the Treatment of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Nendratareotide's Apoptotic Onslaught: A Technical Guide to its Tumor-Killing Mechanism

For Immediate Release

Watertown, MA – Nendratareotide uzatansine (PEN-221), a novel peptide-drug conjugate, has demonstrated significant promise in the targeted therapy of neuroendocrine and small cell lung cancers. This in-depth technical guide elucidates the core apoptotic induction pathway of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action. This report synthesizes preclinical data, details experimental methodologies, and visualizes the key signaling events and workflows.

This compound is engineered for precision. It comprises a peptide ligand with high affinity for somatostatin receptor 2 (SSTR2), which is overexpressed on the surface of various solid tumors, linked to the potent cytotoxic payload, DM1 (a maytansinoid tubulin inhibitor). This targeted delivery system ensures that the cytotoxic agent is concentrated in tumor cells, minimizing off-target effects.[1]

The Apoptotic Cascade Initiated by this compound

The primary mechanism by which this compound induces cancer cell death is through the initiation of apoptosis following the intracellular delivery of DM1. The process can be delineated into several key stages:

-

Receptor Binding and Internalization: this compound binds with high selectivity and affinity to SSTR2 on the surface of cancer cells.[1] This binding event triggers the internalization of the SSTR2-Nendratareotide complex.[1]

-

Intracellular Payload Release: Following internalization, the linker connecting the peptide to DM1 is cleaved, releasing the cytotoxic payload into the cytoplasm of the tumor cell.

-

Microtubule Disruption and Mitotic Arrest: The released DM1 binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules. This interference with the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase.

-

Induction of Apoptosis: The sustained mitotic arrest triggers the intrinsic pathway of apoptosis, characterized by the activation of effector caspases, such as caspase-3. Activated caspase-3 then orchestrates the execution phase of apoptosis, leading to the systematic dismantling of the cell. Preclinical studies have shown that treatment with this compound leads to a significant increase in the levels of cleaved caspase-3, a key marker of apoptosis, in SSTR2-positive xenograft tumors.[2]

Quantitative Analysis of this compound's Pro-Apoptotic and Anti-Proliferative Effects

Preclinical studies have provided quantitative data on the efficacy of this compound in inhibiting cancer cell proliferation and inducing apoptosis.

| Cell Line | Assay | Endpoint | Result | Reference |

| SSTR2-positive cells | Cellular Proliferation | IC50 | 10 nM | [3] |

| NCI-H69 Xenograft | Immunohistochemistry | % Cleaved Caspase-3 Positive Cells | Statistically significant increase vs. vehicle | [2] |